molecular formula C11H7ClN2S B11057751 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole

5-chloro-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11057751
M. Wt: 234.71 g/mol
InChI Key: DZRUHANSSWVVMW-UHFFFAOYSA-N
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Description

5-chloro-2-(thiophen-2-yl)-1H-benzimidazole is a heterocyclic compound that contains both a benzimidazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole typically involves the condensation of 5-chloro-1H-benzimidazole with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(thiophen-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(thiophen-2-yl)-1H-benzimidazole is unique due to its specific combination of a benzimidazole and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

6-chloro-2-thiophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H7ClN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14)

InChI Key

DZRUHANSSWVVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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